
3-(Butylsulfanyl)-2,2,4,4-tetramethylpentane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Butylsulfanyl)-2,2,4,4-tetramethylpentane is an organic compound characterized by the presence of a butylsulfanyl group attached to a highly branched pentane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butylsulfanyl)-2,2,4,4-tetramethylpentane typically involves the reaction of a suitable precursor with a butylsulfanyl reagent. One common method is the nucleophilic substitution reaction where a halogenated precursor reacts with butylthiol in the presence of a base. The reaction conditions often include an inert atmosphere and a solvent such as tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
3-(Butylsulfanyl)-2,2,4,4-tetramethylpentane can undergo various types of chemical reactions, including:
Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butylsulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like alkoxides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Regeneration of the sulfide.
Substitution: Formation of new compounds with different functional groups replacing the butylsulfanyl group.
科学的研究の応用
3-(Butylsulfanyl)-2,2,4,4-tetramethylpentane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-(Butylsulfanyl)-2,2,4,4-tetramethylpentane involves its interaction with specific molecular targets. The butylsulfanyl group can engage in various chemical interactions, including hydrogen bonding and hydrophobic interactions, which can influence the compound’s biological activity. The pathways involved may include modulation of enzyme activity or interaction with cellular receptors.
類似化合物との比較
Similar Compounds
3,3″″′-bis(Butylsulfanyl)-2,2′∶5′,2″∶5″,2‴∶5‴,2″″∶5″″,2‴″-sexithiophene: Known for its electronic properties and potential use in organic semiconductors.
tert-Butylsulfanylphthalonitriles: Used in the synthesis of phthalocyanines, which have applications in materials science.
Uniqueness
3-(Butylsulfanyl)-2,2,4,4-tetramethylpentane is unique due to its highly branched structure and the presence of the butylsulfanyl group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
111113-24-7 |
|---|---|
分子式 |
C13H28S |
分子量 |
216.43 g/mol |
IUPAC名 |
3-butylsulfanyl-2,2,4,4-tetramethylpentane |
InChI |
InChI=1S/C13H28S/c1-8-9-10-14-11(12(2,3)4)13(5,6)7/h11H,8-10H2,1-7H3 |
InChIキー |
AHPSJIYXGSGFST-UHFFFAOYSA-N |
正規SMILES |
CCCCSC(C(C)(C)C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


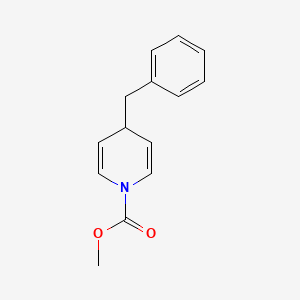
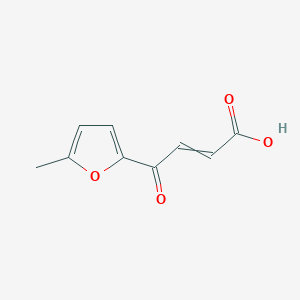
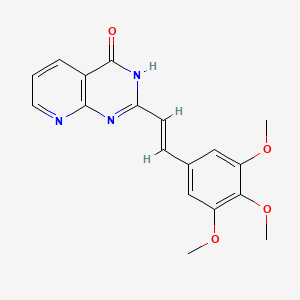
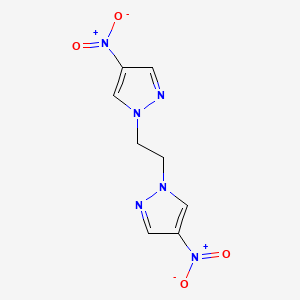
![1,1'-[Oxybis(methylene)]bis(4-ethylpyridin-1-ium) dichloride](/img/structure/B14323996.png)
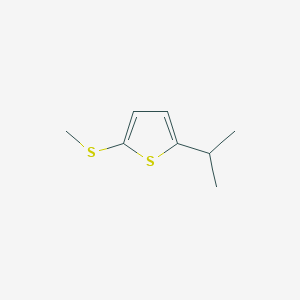


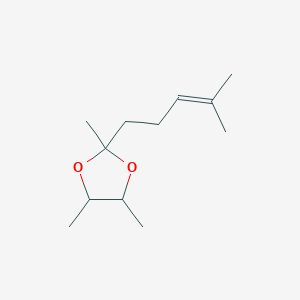
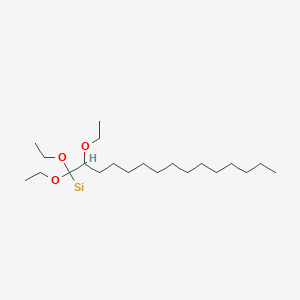
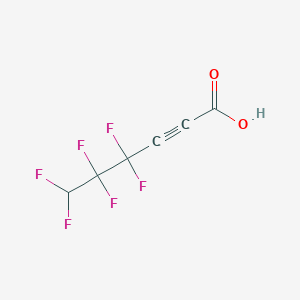
![1H-Naphtho[2,3-c]pyran-5,10-dione](/img/structure/B14324057.png)
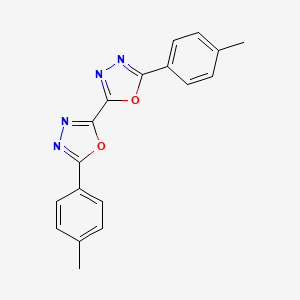
![1-Methyl-5-phenyl-1,3-dihydro-2H-pyrido[3,4-e][1,4]diazepin-2-one](/img/structure/B14324069.png)
